molecular formula C21H19FN4O2 B2761169 2-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 899953-19-6

2-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Cat. No.: B2761169
CAS No.: 899953-19-6
M. Wt: 378.407
InChI Key: JLKNBEQRRWVEET-UHFFFAOYSA-N
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Description

2-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a chemical compound with the molecular formula C21H19FN4O2 This compound is known for its unique structure, which includes a fluorine atom, a morpholine ring, and a pyridazine ring

Scientific Research Applications

2-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Pharmacology: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.

    Chemical Biology: It is used as a tool compound to study biological processes and pathways, helping to elucidate the roles of specific proteins and enzymes in disease states.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the synthesis of the pyridazine ring, followed by the introduction of the morpholine ring and the fluorine atom. The final step involves the coupling of the benzamide moiety to the intermediate compound. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product but often include specific temperature, pressure, and solvent conditions to optimize the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted benzamide derivatives.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit the activity of a particular enzyme involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide
  • 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide

Uniqueness

Compared to similar compounds, 2-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide stands out due to its unique combination of a fluorine atom, a morpholine ring, and a pyridazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

2-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2/c22-18-7-2-1-6-17(18)21(27)23-16-5-3-4-15(14-16)19-8-9-20(25-24-19)26-10-12-28-13-11-26/h1-9,14H,10-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKNBEQRRWVEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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